
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 3 positions, an undecyl chain, and an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.
Addition of the Undecyl Chain: The 2,3-dimethylcyclohexene undergoes a hydroboration-oxidation reaction to introduce the undecyl chain, forming 2,3-dimethylcyclohexylundecanol.
Formation of the Diamine: The final step involves the reaction of 2,3-dimethylcyclohexylundecanol with ethane-1,2-diamine under reductive amination conditions to yield N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary or secondary amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclooctyl-N’-(2,3-dimethylcyclohexyl)-1,2-ethanediamine
- N-(2,3-Dimethylcyclohexyl)-1-ethyl-4-piperidinamine
- N-(2,3-Dimethylcyclohexyl)-N’-(diphenylmethyl)-1,2-ethanediamine
Uniqueness
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring, undecyl chain, and ethane-1,2-diamine backbone. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
627520-91-6 |
|---|---|
Fórmula molecular |
C21H44N2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
N'-(2,3-dimethylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-4-5-6-7-8-9-10-11-12-16-22-17-18-23-21-15-13-14-19(2)20(21)3/h19-23H,4-18H2,1-3H3 |
Clave InChI |
DJUQIKOUSNDTPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNC1CCCC(C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
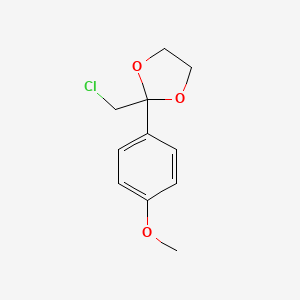
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
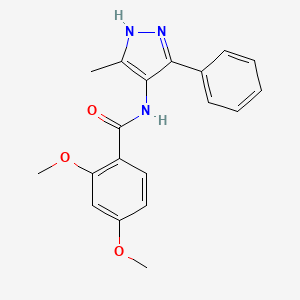
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
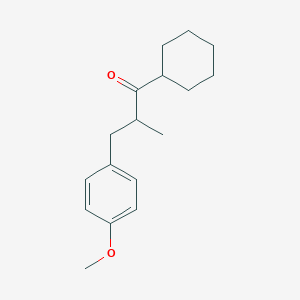
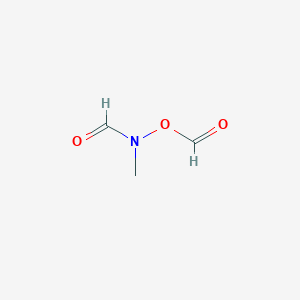
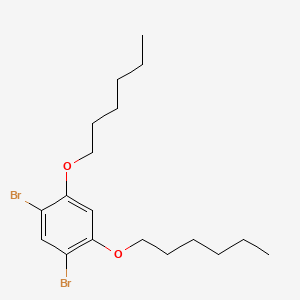
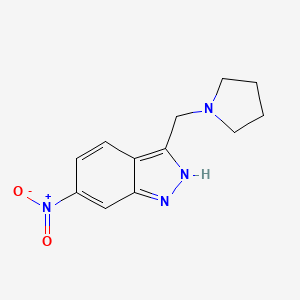
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
